molecular formula C9H8F3NO4S B578437 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid CAS No. 1314406-51-3

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Cat. No.: B578437
CAS No.: 1314406-51-3
M. Wt: 283.221
InChI Key: ORIYXKNOBZJBMP-UHFFFAOYSA-N
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Description

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is a compound that features both a methylsulfonamido group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfonamido group can participate in hydrogen bonding and other interactions with biological molecules. These properties enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(methanesulfonamido)-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-18(16,17)13-5-2-3-6(8(14)15)7(4-5)9(10,11)12/h2-4,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIYXKNOBZJBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849470
Record name 4-[(Methanesulfonyl)amino]-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712305-93-6
Record name 4-[(Methanesulfonyl)amino]-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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